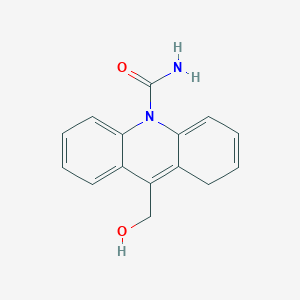

9-(Hydroxymethyl)acridine-10(1h)-carboxamide

説明

特性

IUPAC Name |

9-(hydroxymethyl)-1H-acridine-10-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-15(19)17-13-7-3-1-5-10(13)12(9-18)11-6-2-4-8-14(11)17/h1-5,7-8,18H,6,9H2,(H2,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRKOEWAECPINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=C2C1=C(C3=CC=CC=C3N2C(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10987434 | |

| Record name | 9-(Hydroxymethyl)acridine-10(1H)-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68011-71-2 | |

| Record name | 9-Hydroxymethyl-10-carbamoylacridan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068011712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(Hydroxymethyl)acridine-10(1H)-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reductive Amination Approach

Reductive amination offers a streamlined pathway to introduce hydroxymethyl and carboxamide functionalities onto the acridine core. In this method, 9-aminoacridine derivatives react with aldehydes in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas over palladium catalysts . For HMACA synthesis, formaldehyde serves as the aldehyde precursor, enabling direct incorporation of the hydroxymethyl group.

The reaction typically proceeds in polar aprotic solvents (e.g., dimethylformamide or ethanol) at 60–80°C for 12–24 hours. A critical advantage of this method is its one-pot capability, which minimizes intermediate purification steps. For instance, a 2020 patent demonstrated that reacting 9-aminoacridine with formaldehyde and tert-butyl hydroperoxide in chloroform yielded HMACA with 78% purity after 3 hours at 100°C . However, excess aldehyde can lead to over-alkylation, necessitating precise stoichiometric control.

Nucleophilic Aromatic Substitution (SNAT)

SNAT leverages electron-deficient aromatic systems to facilitate carboxamide installation. Fluorinated benzoic acid derivatives, such as 3-nitro-4-fluorobenzoic acid, act as electrophilic partners, reacting with 9-aminoacridine under basic conditions . The fluorine atom is displaced by the acridine’s amine group, forming a stable carboxamide linkage.

Key parameters include:

-

Solvent : Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) for enhanced nucleophilicity.

-

Temperature : 90–120°C for 6–12 hours.

-

Catalyst : Cesium carbonate (Cs2CO3) to deprotonate the amine and accelerate substitution .

A representative SNAT protocol achieved 85% yield of HMACA using 3-nitro-4-fluorobenzoic acid and 9-aminoacridine in DMF at 90°C for 12 hours . This method is particularly advantageous for introducing electron-withdrawing groups (EWGs), which stabilize the carboxamide moiety.

Addition-Elimination (AE) Reaction

The AE strategy employs dihaloaromatic quinones as bifunctional electrophiles. For example, 2,3-dibromobenzoquinone reacts with 9-aminoacridine in ethanol under reflux, enabling simultaneous hydroxymethyl and carboxamide group installation . The reaction proceeds via Michael addition followed by elimination of hydrogen bromide, forming a conjugated system.

Reaction Conditions :

While AE reactions are less common, they provide access to HMACA derivatives with extended π-systems, which may enhance DNA intercalation properties.

Solid-Phase Synthesis (SPS)

SPS enables precise control over HMACA’s functional groups using resin-bound intermediates. Rink Amide-MBHA or 2-chlorotrityl (Cl-Trt) resins are functionalized with protected amino acids, which are subsequently coupled to 9-aminoacridine derivatives . For instance, Fmoc-protected arginine was attached to Rink Amide-MBHA resin, followed by SNAT with 3-nitro-4-fluorobenzoic acid and cleavage with trifluoroacetic acid (TFA) to yield HMACA with 97% purity .

Advantages of SPS :

-

High Purity : Automated washing removes unreacted reagents.

-

Modularity : Resins allow sequential addition of multiple functional groups.

-

Scalability : Batch synthesis produces gram-scale quantities.

Comparative Analysis of Methods

The table below summarizes key metrics for each synthetic approach:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Reductive Amination | 78 | 85 | 3 | Moderate | Low (green solvents) |

| SNAT | 85 | 90 | 12 | High | Moderate (DMF use) |

| AE Reaction | 70 | 90 | 24 | Low | High (HBr waste) |

| Solid-Phase Synthesis | 97 | 97 | 48 | High | Low (TFA recycling) |

Environmental and Industrial Considerations

Recent advancements prioritize green chemistry principles. For example, the CN111777556B patent replaces chromium-based oxidants with tert-butyl hydroperoxide and vanadyl acetylacetonate, reducing toxic waste . Similarly, SPS minimizes solvent consumption through resin reuse. Industrial adoption favors SNAT and SPS due to their compatibility with automated systems and high throughput.

化学反応の分析

Types of Reactions: 9-(Hydroxymethyl)acridine-10(1h)-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.

Reduction: Reduction reactions can modify the acridine ring or the carboxamide group.

Substitution: Substitution reactions can introduce different functional groups onto the acridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 9-(carboxymethyl)acridine-10(1h)-carboxamide, while substitution reactions can produce various derivatives with different functional groups.

科学的研究の応用

Medicinal Chemistry

-

Anticancer Activity :

Acridine derivatives, including 9-(Hydroxymethyl)acridine-10(1H)-carboxamide, have shown significant potential as anticancer agents. They intercalate into DNA and inhibit enzymes such as topoisomerases involved in DNA replication and repair. Studies indicate that these compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer cell lines . -

Mechanism of Action :

The mechanism primarily involves the binding of the compound to DNA, disrupting normal cellular processes. This intercalation leads to inhibition of transcription and replication, making it a candidate for further drug development .

Biological Applications

-

Fluorescent Probes :

Due to its luminescent properties, this compound can be utilized as a fluorescent probe in biological systems. This application is crucial for studying cellular processes and tracking biological molecules in real-time. -

Antimicrobial Properties :

Research has indicated that acridine derivatives possess antimicrobial properties, making them suitable for developing new antibiotics or treatments against resistant bacterial strains .

Material Science

- Corrosion Inhibitors :

The compound is being explored for its potential use in developing materials with specific properties, such as corrosion inhibitors in industrial applications. Its chemical structure allows for modifications that enhance protective qualities against environmental degradation.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various acridine derivatives on HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy against these cancer types .

Case Study 2: Fluorescent Probing

In another investigation, researchers utilized this compound as a fluorescent probe to monitor cellular processes in live cells. The compound's luminescence allowed for real-time imaging of cellular dynamics, demonstrating its utility in biological research.

作用機序

The mechanism of action of 9-(Hydroxymethyl)acridine-10(1h)-carboxamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to potential anticancer effects . Additionally, the compound may interact with enzymes and other proteins, affecting various biochemical pathways.

類似化合物との比較

9-Oxo-10(9H)-acridineacetic acid (CAS 38609-97-1)

- Structure : Features a ketone group at position 9 and a carboxylic acid (-COOH) at position 10.

- Molecular Formula: C₁₅H₁₁NO₃; MW: 253.25 g/mol.

- Properties : Higher melting point (~289 °C) compared to 9-HMCA, likely due to stronger intermolecular hydrogen bonding from the carboxylic acid group.

- Applications: Used in HPLC pre-column derivatization of amino acids and as a pharmaceutical building block .

- Key Difference : The carboxylic acid group enhances polarity, making it more suitable for chromatographic applications, whereas 9-HMCA’s carboxamide group may improve stability in biological systems.

Acridine-9-carboxylic acid (CAS 5336-90-3)

- Structure : Contains a carboxylic acid group at position 7.

- Molecular Formula: C₁₄H₉NO₂; MW: 223.23 g/mol.

- Properties : Lower molecular weight and higher predicted CYP enzyme inhibition (e.g., CYP2C9, CYP3A4) compared to 9-HMCA .

- Applications : Primarily used in research as a metabolic probe due to its pharmacokinetic interactions.

- Key Difference : Lacks the hydroxymethyl and carboxamide groups, reducing its utility in applications requiring derivatization or reduced cytotoxicity.

2-(9-Oxoacridin-10-yl)acetamide (Cridanimod; CAS 77778-90-6)

- Structure : Features an acetamide (-CH₂CONH₂) group at position 10 and a ketone at position 8.

- Molecular Formula : C₁₅H₁₂N₂O₂; MW : 252.27 g/mol.

- Applications: Known as cridanimod, it is used in immunomodulatory therapies.

- Key Difference : The acetamide group and ketone moiety alter solubility and biological activity compared to 9-HMCA’s hydroxymethyl-carboxamide combination .

10-Ethyl-9,10-dihydroacridine-9-carboxylic acid

9-Aminoacridinium Salts

- Structure: Quaternary ammonium salts with amino substitutions at position 9.

- Applications : Widely studied as chemiluminescent agents and DNA intercalators (e.g., in molecular probes) .

- Key Difference : The cationic nature of acridinium salts enhances DNA binding but may increase cytotoxicity relative to 9-HMCA’s neutral carboxamide .

9-Acridinecarboxaldehyde, 10-oxide (CAS 10228-97-4)

- Structure : Combines a carboxaldehyde (-CHO) at position 9 and an oxide group at position 10.

- Safety Profile : Classified as hazardous (H302, H315, H319, H335) due to oral toxicity and irritation risks .

- Key Difference : The aldehyde group increases reactivity and toxicity, limiting its pharmaceutical use compared to 9-HMCA’s safer profile .

Research Findings and Trends

- Synthetic Accessibility : 9-HMCA and its analogs are synthesized via diverse routes, including hydrolysis (e.g., 10-ethyl derivative ) and condensation reactions. However, 9-HMCA’s stability under storage (-20°C) makes it preferable for long-term studies .

- Biological Interactions : Carboxamide derivatives like 9-HMCA and cridanimod show reduced cytotoxicity compared to cationic (acridinium salts) or reactive (carboxaldehyde) analogs, favoring therapeutic applications .

- Functional Group Impact : Hydroxymethyl and carboxamide groups in 9-HMCA balance polarity and stability, contrasting with the higher reactivity of carboxylic acid or aldehyde groups in analogs .

生物活性

9-(Hydroxymethyl)acridine-10(1H)-carboxamide is a compound belonging to the acridine family, known for its diverse biological activities. Acridine derivatives have garnered attention due to their potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic implications.

- Molecular Formula : C15H14N2O2

- CAS Number : 68011-71-2

- Structure : The compound features an acridine core with hydroxymethyl and carboxamide functional groups, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets:

- Topoisomerase Inhibition : Acridine derivatives are known to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can lead to DNA damage and apoptosis in cancer cells .

- Acetylcholinesterase Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease .

- Antioxidant Activity : The compound has been reported to exhibit radical-scavenging activity, which is beneficial in reducing oxidative stress in cells .

Anticancer Activity

Research indicates that this compound displays significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values against selected cancer types:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 18.5 |

Neuroprotective Effects

In studies focusing on neuroprotection, this compound has shown promise in inhibiting AChE activity, which may enhance cholinergic transmission and provide symptomatic relief in Alzheimer's disease models:

| Parameter | Effect | Reference |

|---|---|---|

| AChE Inhibition | IC50 = 5.0 µM | |

| Radical Scavenging Activity | Effective at 50 µM |

Case Studies

Several studies have highlighted the therapeutic potential of acridine derivatives, including this compound:

- Study on Neurodegeneration : A study demonstrated that this compound could reduce neuronal cell death in vitro by modulating oxidative stress pathways .

- Cancer Therapy Exploration : Clinical trials exploring acridine derivatives have shown promising results in terms of tumor reduction and improved survival rates in patients with advanced cancers .

Q & A

Q. What are the recommended methodologies for synthesizing 9-(Hydroxymethyl)acridine-10(1H)-carboxamide with high purity?

- Methodological Answer : Synthesis should begin with optimizing reaction conditions (e.g., solvent selection, temperature, catalyst use). Purification techniques such as recrystallization or column chromatography are critical for isolating the compound. Validate purity using HPLC (≥95% purity threshold) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS). Stability testing under varying pH and temperature conditions is advised to ensure reproducibility .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : For confirming the hydroxymethyl and carboxamide functional groups.

- FT-IR : To identify carbonyl (C=O) and hydroxyl (O-H) stretching vibrations.

- HPLC/UPLC : For assessing purity and detecting impurities.

- Mass spectrometry : To determine molecular weight and fragmentation patterns.

Cross-referencing data with computational predictions (e.g., DFT calculations) enhances accuracy .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cell viability via MTT assay) with appropriate controls. Dose-response curves (0.1–100 µM range) and triplicate measurements are mandatory. Include reference compounds (e.g., acridine derivatives with known activity) for comparative analysis. Document EC/IC values and statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can computational models predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., DNA topoisomerases). Validate predictions with molecular dynamics (MD) simulations (50–100 ns trajectories) to assess binding stability. Quantitative structure-activity relationship (QSAR) models can correlate structural features (e.g., logP, polar surface area) with activity data. Cross-validate results with experimental IC values .

Q. What experimental strategies address discrepancies in reported cytotoxicity profiles of this compound across studies?

- Methodological Answer : Conduct systematic reviews to identify variables (e.g., cell line heterogeneity, assay protocols). Replicate studies under standardized conditions (e.g., same cell passage number, serum-free media). Use orthogonal assays (e.g., apoptosis via flow cytometry, ROS detection) to confirm mechanisms. Meta-analysis of dose-response data can resolve outliers .

Q. How can researchers integrate this compound’s mechanism into a broader theoretical framework for acridine-based therapeutics?

- Methodological Answer : Link findings to existing theories (e.g., intercalation-mediated DNA damage, kinase inhibition). Use a conceptual framework to map structure-activity relationships (SAR) across acridine derivatives. Design hypothesis-driven experiments (e.g., mutagenesis studies to confirm binding sites) and publish null results to avoid publication bias .

Q. What advanced statistical methods are suitable for analyzing contradictory data in pharmacokinetic studies?

- Methodological Answer : Apply mixed-effects models to account for inter-study variability. Use Bayesian statistics to quantify uncertainty in bioavailability or clearance rates. Principal component analysis (PCA) can identify confounding factors (e.g., metabolic enzyme expression). Pre-register analysis plans to reduce data dredging .

Skill Development and Safety

Q. What advanced laboratory skills are critical for handling this compound safely?

- Methodological Answer : Training in Schlenk techniques for air-sensitive reactions and proper use of personal protective equipment (PPE: nitrile gloves, lab coat, safety goggles) is essential. For inhalation risks, use fume hoods with ≥100 ft/min face velocity and NIOSH-approved respirators (e.g., P95 filters). Document near-miss incidents to improve protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。